molecular formula C19H29BrN2O3 B3849996 1-(2-bromo-4,5-dimethoxybenzyl)-N,N-diethyl-3-piperidinecarboxamide

1-(2-bromo-4,5-dimethoxybenzyl)-N,N-diethyl-3-piperidinecarboxamide

Cat. No. B3849996
M. Wt: 413.3 g/mol
InChI Key: JPTRSILQIARTDQ-UHFFFAOYSA-N
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Description

1-(2-bromo-4,5-dimethoxybenzyl)-N,N-diethyl-3-piperidinecarboxamide, also known as "BDP" is a chemical compound that has gained attention in scientific research due to its potential pharmacological properties. This compound belongs to the class of piperidinecarboxamides and has been studied for its mechanism of action, biochemical and physiological effects, and potential future directions in research.

Mechanism of Action

The exact mechanism of action of BDP is not fully understood, but it is believed to act on the dopamine and opioid systems in the brain. BDP has been shown to increase dopamine release in the nucleus accumbens, which is a key area involved in reward and addiction. It has also been shown to activate the mu-opioid receptor, which is involved in pain management and the reward system.
Biochemical and Physiological Effects:
BDP has been shown to have a number of biochemical and physiological effects in animal models. It has been shown to increase dopamine release in the nucleus accumbens, reduce drug-seeking behavior, and inhibit the growth of cancer cells. It has also been shown to reduce pain and inflammation, and to have potential as an antidepressant.

Advantages and Limitations for Lab Experiments

One advantage of using BDP in lab experiments is its potential as a tool for studying the dopamine and opioid systems in the brain. It has also been shown to have potential therapeutic applications in a variety of fields. However, one limitation of using BDP in lab experiments is that its mechanism of action is not fully understood, and more research is needed to determine its exact effects.

Future Directions

There are a number of potential future directions for research on BDP. One area of interest is its potential as a treatment for addiction, as it has been shown to reduce drug-seeking behavior in animal models. Another area of interest is its potential as an anticancer agent, as it has been shown to inhibit the growth of cancer cells. Additionally, more research is needed to determine its exact mechanism of action and potential therapeutic applications in other fields, such as pain management and depression.

Scientific Research Applications

BDP has been studied for its potential therapeutic applications in a variety of fields, including neuroscience, cancer research, and pain management. In neuroscience, BDP has been shown to have potential as a treatment for addiction, as it has been found to reduce drug-seeking behavior in animal models. In cancer research, BDP has been studied for its potential to inhibit the growth of cancer cells. In pain management, BDP has been studied for its potential to reduce pain and inflammation.

properties

IUPAC Name

1-[(2-bromo-4,5-dimethoxyphenyl)methyl]-N,N-diethylpiperidine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H29BrN2O3/c1-5-22(6-2)19(23)14-8-7-9-21(12-14)13-15-10-17(24-3)18(25-4)11-16(15)20/h10-11,14H,5-9,12-13H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPTRSILQIARTDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)C1CCCN(C1)CC2=CC(=C(C=C2Br)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H29BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-bromo-4,5-dimethoxybenzyl)-N,N-diethyl-3-piperidinecarboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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